N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] is a chemical compound with the molecular formula C14H16N4O4. It is known for its applications in stabilizing DNA duplexes and cross-linking formyl groups of abasic sites in double-stranded oligonucleotides . This compound is typically available as a solid, ranging in appearance from white to orange to green powder or crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] involves the reaction of 1,5-diaminonaphthalene with aminooxyacetic acid derivatives under controlled conditions. The reaction typically requires an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aminooxy groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include oxides, amine derivatives, and substituted naphthalene compounds .
Scientific Research Applications
N,N’-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] has several applications in scientific research:
Biology: The compound is utilized in studies involving DNA repair and replication mechanisms.
Industry: It is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] involves its ability to form stable cross-links with DNA. The aminooxy groups react with formyl groups of abasic sites in DNA, leading to the stabilization of the DNA duplex. This cross-linking mechanism is crucial for studying DNA repair and replication processes .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(aminooxyacetyl)-1,5-diaminonaphthalene
- N,N’-Bis(2-aminooxyacetyl)-1,5-diaminonaphthalene
Uniqueness
N,N’-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] is unique due to its high reactivity with formyl groups and its ability to stabilize DNA duplexes effectively. This makes it particularly valuable in genetic and biochemical research .
Properties
IUPAC Name |
2-aminooxy-N-[5-[(2-aminooxyacetyl)amino]naphthalen-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c15-21-7-13(19)17-11-5-1-3-9-10(11)4-2-6-12(9)18-14(20)8-22-16/h1-6H,7-8,15-16H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWDZDBSRKXTQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2NC(=O)CON)C(=C1)NC(=O)CON |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1166232-68-3 |
Source
|
Record name | N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.